molecular formula C20H15F3N4OS B2966415 2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 671199-43-2

2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2966415
CAS No.: 671199-43-2
M. Wt: 416.42
InChI Key: YSMHDGMVBZEXJE-UHFFFAOYSA-N
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Description

2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a triazoloquinoline core, which is known for its biological activity, and a trifluoromethylphenyl group, which enhances its chemical stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the formation of the triazoloquinoline core. This can be achieved through oxidative C(sp3)–H functionalization of methyl-azaheteroarenes in the presence of I2–DMSO .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxidative functionalization step and large-scale batch reactors for the subsequent substitution reactions. The choice of solvents, catalysts, and reaction conditions would be critical to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazoloquinoline core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazoloquinoline core.

    Substitution: Brominated or nitrated derivatives of the trifluoromethylphenyl group.

Scientific Research Applications

2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a triazoloquinoline core and a trifluoromethylphenyl group, which enhances its chemical stability and bioavailability. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4OS/c1-12-9-13-5-2-3-8-16(13)27-18(12)25-26-19(27)29-11-17(28)24-15-7-4-6-14(10-15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMHDGMVBZEXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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